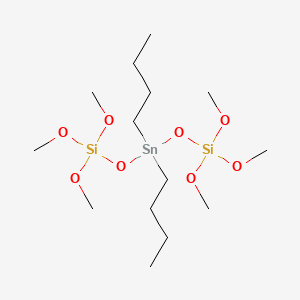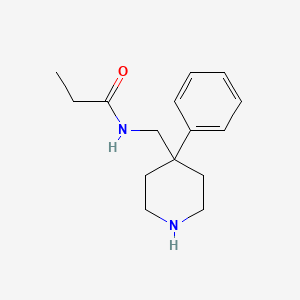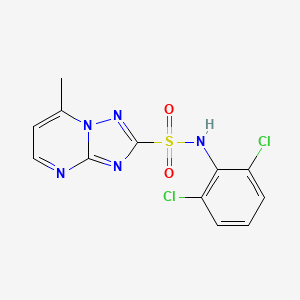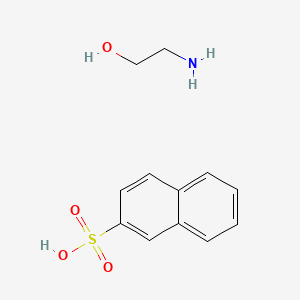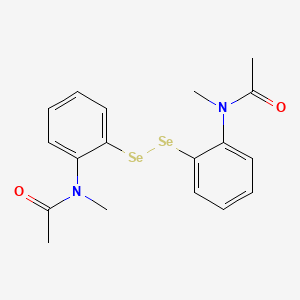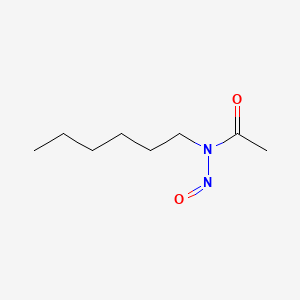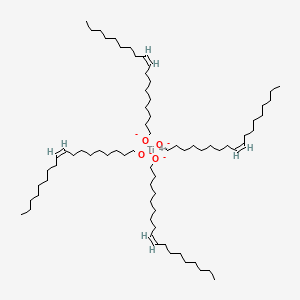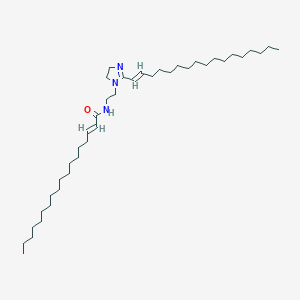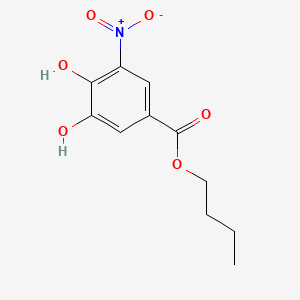
Butyl 3,4-dihydroxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 It is a derivative of benzoic acid, featuring a butyl ester group, two hydroxyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.
Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.
Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.
Scientific Research Applications
Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.
Comparison with Similar Compounds
Similar Compounds
Butyl 3,4-dihydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Butyl 3,5-dihydroxy-4-nitrobenzoate: Positional isomer with different reactivity and biological activity.
Ethyl 3,4-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl group, affecting its physical properties and reactivity.
Uniqueness
Butyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
125629-02-9 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
butyl 3,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3 |
InChI Key |
CQCMPUPIHNURLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


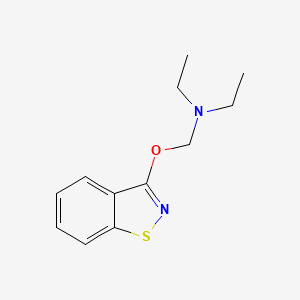

![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
